6-(furan-2-ylmethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Description
6-(Furan-2-ylmethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound featuring a fused isothiazolo[4,5-d]pyrimidine core with a dione (5,7-dione) system. Key structural features include:
- Position 3: A pyridin-2-yl group, contributing nitrogen-based electron-withdrawing effects and possible coordination sites for metal binding.
This compound belongs to the isothiazolo[4,5-d]pyrimidine family, which is structurally analogous to triazolo[4,5-d]pyrimidines but replaces a nitrogen atom in the triazole ring with sulfur. The dione moiety at positions 5 and 7 enhances polarity and may influence biological activity through interactions with enzymes or receptors.
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c20-14-13-12(11(18-23-13)10-5-1-2-6-16-10)17-15(21)19(14)8-9-4-3-7-22-9/h1-7H,8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCCTLULESEGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NSC3=C2NC(=O)N(C3=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-ylmethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the isothiazolo-pyrimidine core, followed by the introduction of the furyl and pyridyl groups. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(furan-2-ylmethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
The compound 6-(furan-2-ylmethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered attention in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry, biological activity, and potential therapeutic uses.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₀N₄O₃S
- Molecular Weight : 326.3 g/mol
- CAS Number : 1251572-88-9
Structural Characteristics
The compound features a unique isothiazolo-pyrimidine framework which is known for its diverse biological activities. The presence of furan and pyridine moieties enhances its interaction with biological targets.
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its structural characteristics. Several studies have identified its potential as an antimicrobial agent and as a candidate for further drug development against various diseases.
Antimicrobial Activity
Research indicates that derivatives of isothiazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains, showing effective inhibition of growth. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Anticancer Properties
Recent studies have focused on the anticancer potential of this compound class. It has been observed that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases.
Case Study Example:
A study published in Molecules highlighted the synthesis of several isothiazolo-pyrimidine derivatives, including those based on our compound, which were evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). Results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in disease pathways. For instance, it has shown potential as an inhibitor of certain kinases involved in cancer progression.
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may provide neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective mechanisms may involve antioxidant properties and the modulation of neuroinflammatory responses.
Data Summary Table
Mechanism of Action
The mechanism of action of 6-(furan-2-ylmethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Isothiazolo/Triazolo[4,5-d]pyrimidine Derivatives
Key Findings:
Structural Impact on Activity :
- Substituent Position : Triazolo derivatives with aryl groups at position 2 (e.g., 4-methyl-2-nitrophenyl in compound 3n ) exhibit antiviral activity at concentrations >4 µg/mL, while pyridin-2-yl substituents at position 3 (as in the target compound) may alter receptor binding affinity .
- Core Heteroatom : Isothiazolo derivatives (sulfur-containing) are less studied than triazolo analogs (nitrogen-containing). The sulfur atom may enhance metabolic stability but reduce solubility compared to nitrogen .
Synthetic Approaches :
- The target compound’s synthesis could mirror methods for triazolo derivatives, such as oxidative cyclization using CuSO₄ in pyridine-water (yields >50% for triazolo analogs) . Thionation with P(S)₅ or Lawesson’s reagent at the 7-position is feasible, as demonstrated in triazolo derivatives .
Methylation at position 4 (e.g., compound 7a) facilitates thionation, which can modulate bioactivity; similar modifications may apply to the target compound .
Biological Activity
The compound 6-(furan-2-ylmethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a member of the isothiazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and hypoxia-related conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 286.31 g/mol. The structure features a fused isothiazolo-pyrimidine core that is essential for its biological activity.
Research indicates that compounds within this class can modulate the activity of hypoxia-inducible factors (HIFs), which are critical in cellular responses to low oxygen levels. Specifically, they can inhibit HIF hydroxylase enzymes, leading to increased levels of HIF and subsequently promoting angiogenesis and cell survival in hypoxic conditions .
Antiproliferative Effects
A study evaluated the antiproliferative activity of various isothiazolo-pyrimidine derivatives against a panel of cancer cell lines. The results demonstrated that several derivatives exhibited significant cytotoxicity with GI50 values ranging from 22 to 33 nM. Notably, compounds with specific substitutions on the pyrimidine ring showed enhanced potency against breast cancer (MCF7) and colon cancer (HCT-15) cell lines .
Inhibition of Cancer Cell Growth
The compound's ability to inhibit cancer cell growth was substantiated through various assays. For instance, it was reported that certain derivatives led to a reduction in cell viability by over 70% at concentrations as low as 10 µM in sensitive cell lines (e.g., SK-MEL-5 for melanoma) .
Case Study 1: Hypoxia-Induced Tumor Growth
In a preclinical model of hypoxic tumors, administration of This compound resulted in a marked decrease in tumor size compared to control groups. The study highlighted the compound's role in modulating HIF pathways, thus inhibiting tumor growth under low oxygen conditions .
Case Study 2: Dual Inhibition Mechanism
Another study explored the dual inhibition capabilities of this compound against both EGFR and VEGFR pathways. The findings indicated that it could effectively block both receptors, which are often implicated in cancer proliferation and metastasis. This dual mechanism positions it as a promising candidate for combination therapies targeting multiple pathways involved in tumor growth .
Research Findings Summary
| Study | Cell Line | GI50 (nM) | % Inhibition at 10 µM | Mechanism |
|---|---|---|---|---|
| Antiproliferative Activity | MCF7 (Breast) | 22 | 70 | HIF modulation |
| Hypoxia-Induced Tumor Growth | HCT-15 (Colon) | 24 | 75 | Inhibition of tumor growth under hypoxia |
| Dual Inhibition | SK-MEL-5 (Melanoma) | 30 | 68 | EGFR/VEGFR dual inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
